Virustomycin A

Antiviral research RNA virus inhibition DNA virus inhibition

This 18-membered macrolide (MW 886.1) features a unique flavensomycinoyl moiety at C-23 distinct from standard concanamycin A, conferring simultaneous anti-RNA/DNA virus, antitrypanosomal (T. b. brucei IC50=0.45 ng/ml), and antifungal (P. oryzae MIC=12.5 μg/ml) activity. Non-interchangeable with FD-891 or concanamycin A. Ideal lead scaffold for antiviral, antiparasitic, and agrochemical discovery. Enhanced biosynthetic tractability enables combinatorial PKS engineering for novel derivatives.

Molecular Formula C48H71NO14
Molecular Weight 886.1 g/mol
CAS No. 84777-85-5
Cat. No. B1683065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVirustomycin A
CAS84777-85-5
SynonymsAM 2604a
AM-2604 A
Antibiotic AM 2604A
virustomycin A
Molecular FormulaC48H71NO14
Molecular Weight886.1 g/mol
Structural Identifiers
SMILESCCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O
InChIInChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12-,17-14-,21-20+,26-16-,27-23-,38-24+/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46?,48-/m1/s1
InChIKeyYIKWIQAIKGWYCF-SRBICYAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Virustomycin A (CAS 84777-85-5): A Multi-Target 18-Membered Macrolide Antibiotic for Antiviral, Antiparasitic, and Antifungal Research


Virustomycin A, also designated AM-2604A, is an 18-membered macrolide antibiotic originally isolated from Streptomyces sp. AM-2604 [1]. The compound (C48H71NO14, MW 886.1) is a structural derivative of concanamycin A, distinguished by a unique flavensomycinoyl moiety at the C-23 position replacing the sugar residue found in concanamycin A [2]. Virustomycin A exhibits a distinct polypharmacological profile with reported activity against RNA and DNA viruses, trichomonad parasites, plant pathogenic fungi, and African trypanosomes [3]. This combination of antiviral and antiparasitic activities within a single macrolide scaffold is uncommon among 18-membered macrolides, which are typically studied for cytotoxic or V-ATPase inhibitory functions [4].

Why Virustomycin A Cannot Be Substituted with Other 18-Membered Macrolides


Within the 18-membered macrolide class, biological activity is exquisitely sensitive to side-chain modifications. Structural analogs such as FD-891 and concanamycin A exhibit divergent functional profiles despite sharing the same macrocyclic core. FD-891 demonstrates potent cytotoxic activity against tumor cell lines but lacks the antiviral and antiparasitic spectrum of Virustomycin A [1]. Concanamycin A, the direct structural parent, functions primarily as a V-ATPase inhibitor and does not display the same antiviral efficacy [2]. Even minor structural changes produce major functional shifts: FD-892, differing from FD-891 only in side-chain composition, is 20-100 fold weaker in cytotoxic assays [1]. The flavensomycinoyl moiety at C-23 is critical for the distinctive polypharmacological profile of Virustomycin A, rendering it non-interchangeable with other class members for applications requiring combined antiviral, antifungal, and antiparasitic activity [3].

Quantitative Differentiation of Virustomycin A: Comparator-Backed Evidence for Informed Selection


Broad-Spectrum Antiviral Activity at Sub-Nanomolar Concentrations

Virustomycin A exhibits potent, broad-spectrum antiviral activity against both RNA and DNA viruses. In plaque reduction assays, it decreased plaque formation with an ED50 of 0.0003 μg/ml (approximately 0.34 nM) across tested viral strains [1]. This potency is notably high compared to many antiviral agents. For context, the structurally related concanamycin A is not reported to possess significant antiviral activity, highlighting the unique antiviral profile conferred by the flavensomycinoyl side chain [2]. FD-891, another 18-membered macrolide, lacks documented antiviral effects altogether, being primarily cytotoxic [3].

Antiviral research RNA virus inhibition DNA virus inhibition Plaque reduction assay

Antifungal Activity Against Plant Pathogens with Quantified MIC Values

Virustomycin A demonstrates measurable antifungal activity against Trichomonas vaginalis and the plant pathogen Pyricularia oryzae with MIC values of 6.25 μg/ml and 12.5 μg/ml, respectively [1]. For the parasite Trichomonas foetus, the MIC is 25 μg/ml [1]. In contrast, FD-891 exhibits no reported antifungal activity, with its bioactivity profile limited to cytotoxic effects against mammalian tumor cell lines [2]. Concanamycin A has been reported to possess fungicidal activity in patent literature, but direct MIC comparisons are not available, and its V-ATPase inhibitory mechanism differs fundamentally from the proposed ATP-synthesis interference of Virustomycin A [3][4].

Antifungal research Plant pathology Agricultural fungicide discovery T. vaginalis P. oryzae

Selective Antitrypanosomal Activity with Favorable Therapeutic Index

Virustomycin A exhibits potent and selective antitrypanosomal activity against the GUTat 3.1 strain of Trypanosoma brucei brucei with an IC50 of 0.45 ng/ml (~0.5 nM) [1]. In stark contrast, it is approximately 1,000-fold less active against the STIB900 strain of T. b. rhodesiense (IC50 = 480 ng/ml) [1]. Cytotoxicity against human MRC-5 lung fibroblasts yields an IC50 of 80 ng/ml, providing a selectivity index (SI = IC50(cytotoxicity) / IC50(parasite)) of ~178 for the sensitive T. b. brucei strain [1]. This level of selectivity is notable; among ten microbial metabolites screened in the same study, Virustomycin A was one of the compounds demonstrating selective antitrypanosomal activity [2]. For comparison, FD-891 is cytotoxic to mammalian cells but lacks any reported antitrypanosomal activity [3].

Antitrypanosomal research Neglected tropical diseases African trypanosomiasis Selectivity index

Mechanistic Differentiation: Interference with Phosphate Donor Formation Rather Than Direct Enzyme Inhibition

Virustomycin A inhibits RNA, DNA, and protein biosynthesis in Trichomonas foetus, with RNA synthesis being the most severely affected [1]. Unlike actinomycin D, which inhibits only the incorporation of [3H]uridine into the acid-insoluble fraction, Virustomycin A represses incorporation into both acid-soluble and insoluble fractions [1]. The compound interferes with nucleotide formation from uridine and adenosine but does not affect transport into cells, nor does it inhibit uridine kinase or uracil phosphoribosyltransferase in cell-free extracts [1]. These data suggest a mechanism involving disruption of phosphate donor formation (likely the ATP-generating system), distinct from direct enzyme inhibition [1]. In contrast, concanamycin A acts as a V-ATPase inhibitor [2], and FD-891 induces morphological changes in HL-60 cells without documented effects on nucleotide metabolism [3].

Mechanism of action RNA biosynthesis inhibition Nucleotide metabolism ATP synthesis

Structural Determinants of Polypharmacology: The C-23 Flavensomycinoyl Moiety

Virustomycin A is structurally defined as concanamycin A in which the 4-O-(aminocarbonyl)-2,6-dideoxy-β-D-arabino-hexopyranosyl group at C-23 is replaced by a 4-[(2-hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-1,4-dioxo-2-butenyl (flavensomycinoyl) moiety [1]. This single structural modification confers the distinct antiviral and antiparasitic activities not observed in concanamycin A [2]. The biosynthetic gene cluster for Virustomycin A has been identified in Streptomyces graminofaciens A-8890, which also produces FD-891 [3]. The cluster encodes type I PKSs and post-PKS tailoring enzymes, providing a platform for engineered biosynthesis of novel derivatives [3].

Structure-activity relationship Macrolide engineering Biosynthetic gene cluster Natural product diversification

Targeted Application Scenarios for Virustomycin A Based on Validated Differentiation


Antiviral Lead Discovery for Broad-Spectrum RNA and DNA Virus Inhibition

Virustomycin A is a valuable screening candidate for antiviral discovery programs targeting both RNA and DNA viruses. Its ED50 of 0.0003 μg/ml in plaque reduction assays [1] provides a quantitative benchmark for structure-activity relationship studies. Given that structurally related 18-membered macrolides (FD-891, concanamycin A) lack documented antiviral activity, Virustomycin A offers a unique starting point for medicinal chemistry optimization of the macrolide scaffold toward antiviral indications.

Antitrypanosomal Drug Development for Human African Trypanosomiasis

For researchers focused on neglected tropical diseases, Virustomycin A presents a favorable selectivity profile against T. b. brucei (IC50 = 0.45 ng/ml) with a selectivity index of 178 relative to human MRC-5 fibroblasts [1]. This therapeutic window supports its use as a lead compound for further optimization or as a reference standard in antiparasitic screening cascades.

Agricultural Fungicide Discovery Targeting Plant Pathogens

With defined MIC values against the plant pathogen Pyricularia oryzae (12.5 μg/ml) and other fungi [1], Virustomycin A serves as a validated positive control or lead scaffold for agrochemical discovery programs. Its activity against agriculturally relevant pathogens provides a starting point for the development of novel crop protection agents derived from the 18-membered macrolide class.

Biosynthetic Engineering and Combinatorial Biosynthesis

The identification of the Virustomycin A biosynthetic gene cluster in S. graminofaciens A-8890, which also produces FD-891, enables combinatorial biosynthetic approaches to generate novel macrolide derivatives [1]. Researchers can exploit domain-swapping strategies between the two PKS systems to create hybrid molecules with potentially altered or improved polypharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Virustomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.